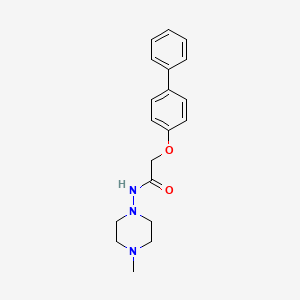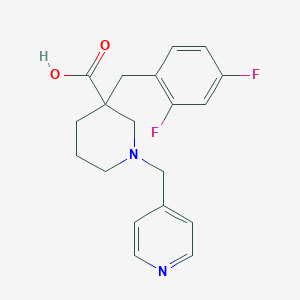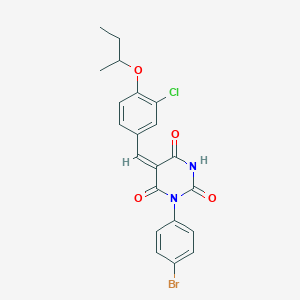![molecular formula C11H9N3OS B5396791 2-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5396791.png)
2-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MOTBN and has been synthesized through various methods. The purpose of
作用機序
The mechanism of action of MOTBN is not fully understood. However, studies have shown that MOTBN inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MOTBN also exhibits antimicrobial activity by disrupting the bacterial cell membrane and inhibiting bacterial growth. In material science, MOTBN exhibits good electron transport properties due to its high electron affinity and low ionization potential.
Biochemical and Physiological Effects
MOTBN has been shown to exhibit various biochemical and physiological effects. In medicinal chemistry, MOTBN exhibits antitumor and antimicrobial activities. Studies have shown that MOTBN inhibits the growth of various cancer cell lines and exhibits potent antimicrobial activity against gram-negative and gram-positive bacteria. In material science, MOTBN exhibits good electron transport properties and can be used as an electron transport material in OLEDs and OFETs. In agriculture, MOTBN promotes the growth of various plants and can be used as a natural plant growth regulator.
実験室実験の利点と制限
MOTBN has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize. Another advantage is that it exhibits potent antitumor and antimicrobial activities, making it a potential candidate for drug development. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity. Another limitation is that it exhibits low solubility in water, which limits its potential applications in aqueous systems.
将来の方向性
There are several future directions for the study of MOTBN. One direction is to optimize its antitumor and antimicrobial activities by understanding its mechanism of action. Another direction is to study its potential applications in material science, such as in OLEDs and OFETs. Additionally, further studies can be conducted to understand its potential as a plant growth regulator and its impact on the environment. Overall, the study of MOTBN has significant potential for various applications and warrants further investigation.
合成法
MOTBN can be synthesized through various methods, including the reaction of 2-chloromethylbenzonitrile and 5-methyl-1,3,4-oxadiazole-2-thiol in the presence of a base. The reaction yields MOTBN as a white crystalline solid with a melting point of 147-149°C. Other methods of synthesis include the reaction of 2-(bromomethyl)benzonitrile and 5-methyl-1,3,4-oxadiazole-2-thiol in the presence of a base.
科学的研究の応用
MOTBN has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, MOTBN has been studied for its antitumor and antimicrobial activities. Studies have shown that MOTBN inhibits the growth of various cancer cell lines and exhibits potent antimicrobial activity against gram-negative and gram-positive bacteria. In material science, MOTBN has been studied for its potential applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Studies have shown that MOTBN exhibits good electron transport properties and can be used as an electron transport material in OLEDs and OFETs. In agriculture, MOTBN has been studied for its potential as a plant growth regulator. Studies have shown that MOTBN promotes the growth of various plants and can be used as a natural plant growth regulator.
特性
IUPAC Name |
2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c1-8-13-14-11(15-8)16-7-10-5-3-2-4-9(10)6-12/h2-5H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOOHGPEBRQTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)SCC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,8-dimethyl-9-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5396717.png)
![1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-5,6-dimethyl-1H-benzimidazole oxalate](/img/structure/B5396723.png)

![2-[(4-methoxyphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5396733.png)
![{[5-(4-fluorophenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride](/img/structure/B5396737.png)
![ethyl 7-methyl-3-oxo-2-(3-phenyl-2-propen-1-ylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5396739.png)
![4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzamide](/img/structure/B5396750.png)


![4-benzoyl-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5396775.png)


![2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5396794.png)
![6-(3-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5396802.png)